molecular formula C17H24ClN3O2 B243812 N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide

Katalognummer B243812
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: SQKZCDGKIIMZQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) enzyme. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In autoimmune disorders, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and systemic lupus erythematosus. In inflammatory diseases, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce inflammation and tissue damage in animal models of asthma and colitis.

Wirkmechanismus

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide targets the SYK enzyme, which is involved in the signaling pathways of various immune cells, including B-cells, T-cells, and mast cells. By inhibiting SYK, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide blocks the activation and proliferation of these immune cells, leading to reduced inflammation and immune-mediated tissue damage. Additionally, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to induce apoptosis (cell death) in cancer cells by blocking the signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide inhibits the activation of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of cancer cells. In autoimmune disorders, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide reduces the activation and proliferation of immune cells, leading to reduced inflammation and tissue damage. In inflammatory diseases, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and tissue damage.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide in lab experiments include its high potency, specificity, and selectivity for the SYK enzyme. N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to have minimal off-target effects, making it a valuable tool for studying the role of SYK in various biological processes. However, the limitations of using N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide in lab experiments include its relatively short half-life and poor solubility, which may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research and development of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide. One direction is to further investigate its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Another direction is to optimize its chemical structure and pharmacokinetic properties to improve its efficacy and safety in clinical settings. Additionally, the role of SYK in various biological processes, including immune cell development and function, should be further studied to better understand the mechanisms underlying the therapeutic effects of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide.

Synthesemethoden

The synthesis of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide involves a series of chemical reactions, starting with the reaction of 3-chloro-4-nitroaniline with 3-methylbutanoyl chloride to form the intermediate compound 3-chloro-4-[4-(3-methylbutanoyl)anilino]nitrobenzene. This intermediate is then reduced to the corresponding amine using palladium on carbon and hydrogen gas. The amine is then reacted with piperazine to form the final product, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide.

Eigenschaften

Molekularformel

C17H24ClN3O2

Molekulargewicht

337.8 g/mol

IUPAC-Name

N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C17H24ClN3O2/c1-12(2)10-17(23)21-8-6-20(7-9-21)16-5-4-14(11-15(16)18)19-13(3)22/h4-5,11-12H,6-10H2,1-3H3,(H,19,22)

InChI-Schlüssel

SQKZCDGKIIMZQL-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl

Kanonische SMILES

CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.